1,2,3,4-Tetrahydroquinolin-6-amine
Overview
Description
1,2,3,4-Tetrahydroquinolin-6-amine is an organic compound belonging to the class of tetrahydroquinolines. These compounds are characterized by a quinoline core that has been partially hydrogenated. The presence of an amine group at the 6th position of the tetrahydroquinoline ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinolin-6-amine can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the hydrogenation of quinoline in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure can yield tetrahydroquinoline. Subsequent functionalization at the 6th position can be achieved through various amination reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes typically use continuous flow reactors to ensure efficient hydrogenation and high yields. The use of robust catalysts and optimized reaction conditions is crucial for the scalability of these methods .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinolin-6-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further hydrogenation can lead to the formation of decahydroquinoline.
Substitution: The amine group at the 6th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.
Reduction: Hydrogen gas in the presence of catalysts like Pd/C is typically used.
Substitution: Various alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Decahydroquinoline.
Substitution: N-alkyl or N-acyl tetrahydroquinoline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroquinolin-6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes and receptors. For instance, it has been shown to inhibit certain kinases and interact with neurotransmitter receptors, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Similar in structure but lacks the amine group at the 6th position.
Quinoline: The fully aromatic counterpart of tetrahydroquinoline.
Decahydroquinoline: The fully hydrogenated form of tetrahydroquinoline.
Uniqueness
1,2,3,4-Tetrahydroquinolin-6-amine is unique due to the presence of the amine group at the 6th position, which imparts distinct chemical reactivity and biological activity. This functional group allows for a variety of chemical modifications and interactions with biological targets, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEWGJUYSOIDMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325752 | |
Record name | 1,2,3,4-tetrahydroquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103796-41-4 | |
Record name | 1,2,3,4-tetrahydroquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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